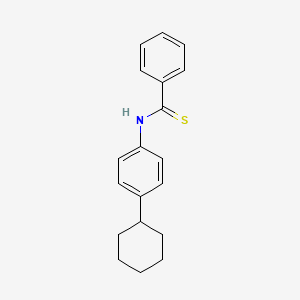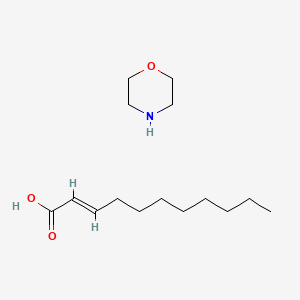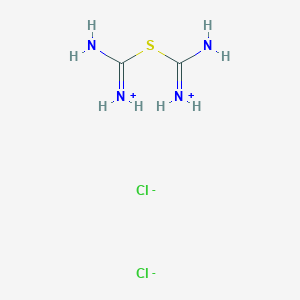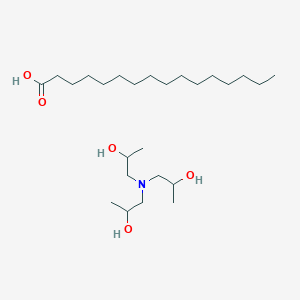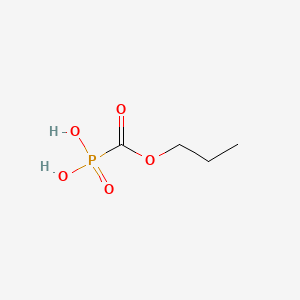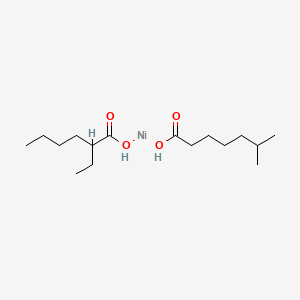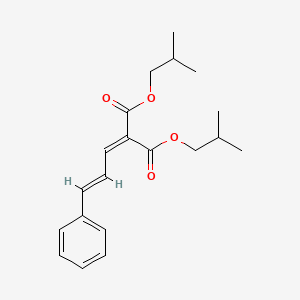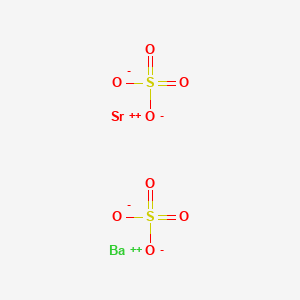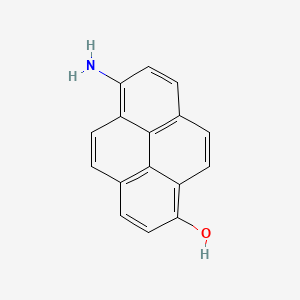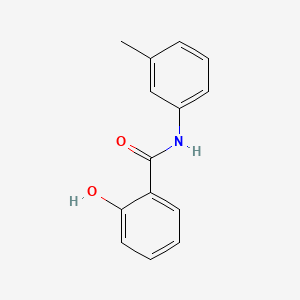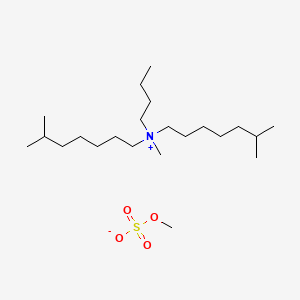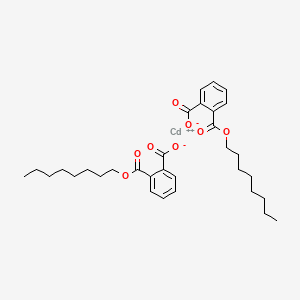
cadmium(2+);2-octoxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);2-octoxycarbonylbenzoate is a coordination compound that consists of cadmium ions and 2-octoxycarbonylbenzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-octoxycarbonylbenzoate typically involves the reaction of cadmium salts with 2-octoxycarbonylbenzoic acid under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in an appropriate solvent, such as ethanol or water, and then add 2-octoxycarbonylbenzoic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or filtration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions, such as temperature, pH, and concentration of reactants. The final product is typically obtained in crystalline form and subjected to quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);2-octoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air can be used as oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands, such as phosphines or amines, can be introduced to the reaction mixture under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Cadmium(2+);2-octoxycarbonylbenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-based coordination compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of luminescent materials, sensors, and catalysts
Mechanism of Action
The mechanism of action of cadmium(2+);2-octoxycarbonylbenzoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This can lead to the disruption of cellular processes, such as mitochondrial respiration and neurotransmission. Additionally, cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components, including DNA, proteins, and lipids .
Comparison with Similar Compounds
Cadmium(2+);2-octoxycarbonylbenzoate can be compared with other cadmium-based coordination compounds, such as:
Cadmium(II) coordination compounds with tetrazole-carboxylates: These compounds exhibit luminescent properties and are used in the development of sensors and catalysts.
Cadmium(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid: These compounds are known for their strong fluorescence and catalytic activity.
Properties
CAS No. |
94275-94-2 |
|---|---|
Molecular Formula |
C32H42CdO8 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
cadmium(2+);2-octoxycarbonylbenzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18;/h2*7-8,10-11H,2-6,9,12H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
LWMVQKFLZMXUDC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



